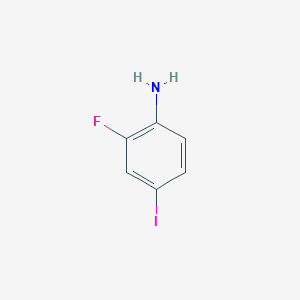

2-Fluoro-4-iodoaniline

Descripción general

Descripción

2-Fluoro-4-iodoaniline is a compound that is part of the fluoroaniline family, which are aniline derivatives substituted with fluorine atoms. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluoroaniline derivatives can be achieved through different routes. For instance, the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline can lead to the formation of 2-fluoroalkylated indoles, which suggests a method that could potentially be adapted for the synthesis of 2-fluoro-4-iodoaniline . Additionally, the Schiemann reaction has been utilized to synthesize 2-fluoro-4-iodo-anisole, which shares a similar substitution pattern to 2-fluoro-4-iodoaniline, indicating that similar methodologies could be applied .

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives can be complex, as seen in the crystal and molecular structure determination of 2,6-dibromo-3-chloro-4-fluoroaniline. This compound crystallizes in the monoclinic space group and features classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . These findings provide insights into the potential molecular interactions and structural characteristics that 2-fluoro-4-iodoaniline may exhibit.

Chemical Reactions Analysis

Fluoroanilines can undergo various chemical reactions. For example, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves acid-assisted persulfate initiated polymerization . This indicates that 2-fluoro-4-iodoaniline could potentially be used as a monomer for polymer synthesis. Moreover, halogen-bond-promoted radical reactions have been reported, such as the synthesis of 2-fluoroalkylated quinoxalines under visible-light irradiation , suggesting that 2-fluoro-4-iodoaniline could participate in similar radical-based chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives can vary widely. For example, the thermal stability of 4-fluoroanilines has been studied, and some derivatives were found to be thermally unstable . This information is relevant for understanding the stability and handling requirements of 2-fluoro-4-iodoaniline. Additionally, the solubility of polyfluoroaniline powders in various organic solvents has been characterized , which could be indicative of the solubility behavior of 2-fluoro-4-iodoaniline.

Aplicaciones Científicas De Investigación

Synthesis of Antitumor Compounds

2-Fluoro-4-iodoaniline has been utilized in the synthesis of quinols, a novel therapeutic agent. The process involves the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings and cyclization. This pathway allows for the incorporation of various substituents into the arylsulfonyl moiety. The compounds synthesized using this method have demonstrated selective in vitro inhibition of cancer cell lines, especially those of colon and renal origin, highlighting the compounds' significance as potential antitumor agents (McCarroll et al., 2007).

Study of Metabolic Fate in Earthworms

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) has been used to profile the iodine-containing metabolites produced by the earthworm Eisenia veneta upon exposure to 2-fluoro-4-iodoaniline. This study is significant for understanding the environmental impact and metabolic fate of iodinated compounds without the need for radiolabeled compounds. It provides a convenient means of determining the metabolic fate of such compounds, which is crucial for environmental toxicology studies (Duckett et al., 2003).

Development of Chemodosimeters

2-Fluoro-4-iodoaniline has been implicated in the development of novel chemodosimeters for fluoro-chromogenic anion sensing. This includes the use of squaridine, pyrylium, and pent-2-en-1,5-dione dye scaffoldings to obtain specific chromo-fluorogenic responses for anions such as cyanide and sulfide in water or mixed aqueous solutions. The research in this domain reflects the chemical's role in the advancement of sensory materials based on nanoscopic inorganic structures, offering new avenues for recognition and sensing protocols in chemical and medical disciplines (Martínez‐Máñez & Sancenón, 2006).

Fluorinated Molecules in Medicine

Fluorinated nucleosides and nucleotides, such as those derivatives from 2-Fluoro-4-iodoaniline, are of considerable interest due to their antiviral and anticancer activities. The direct interactions of these fluorinated compounds at target binding sites have been a subject of research, offering insights into the development of new classes of medicinal compounds (Lewis et al., 2011).

Safety And Hazards

Direcciones Futuras

2-Fluoro-4-iodoaniline has been used to passivate the surface defects of perovskite films, which significantly reduced the defect state density, suppressed carrier nonradiative recombination, and boosted carrier transport of the perovskite films . This resulted in increased open circuit voltage (Voc) and fill factor (FF) of the perovskite solar cells (PSCs) . The power conversion efficiency (PCE) of the PSCs was increased from 21.07% to 23.44% .

Propiedades

IUPAC Name |

2-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMTUBVTKOYYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952101 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodoaniline | |

CAS RN |

29632-74-4 | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-fluoro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29632-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

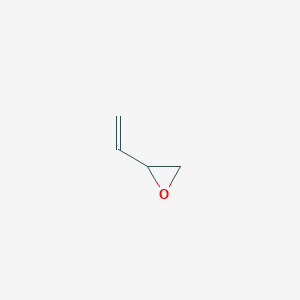

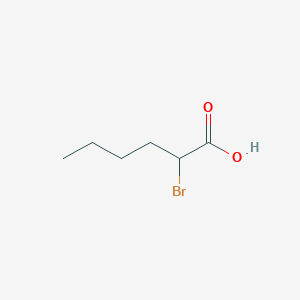

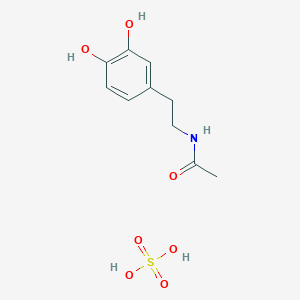

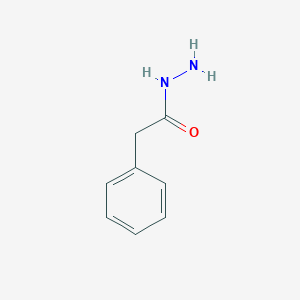

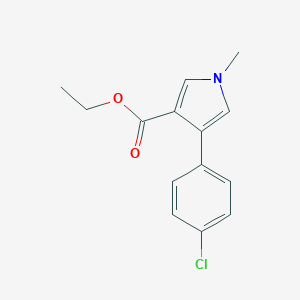

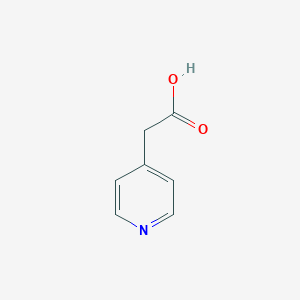

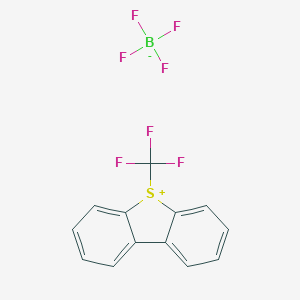

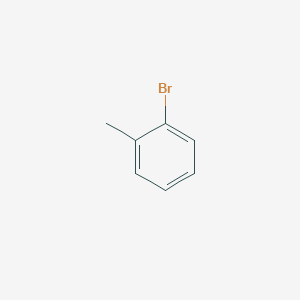

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)